molecular formula C9H12F3NO B6228601 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one CAS No. 1340416-29-6

7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one

货号 B6228601
CAS 编号: 1340416-29-6
分子量: 207.2
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one, also known as TFASPN, is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. It is a part of the spiro compound family, which are composed of two fused rings with a single bond between them. TFASPN is structurally similar to other compounds found in nature, such as atropine and scopolamine, and it has been studied for its potential use as a therapeutic agent.

作用机制

The mechanism of action of 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition leads to an increase in acetylcholine levels. This increase in acetylcholine levels can have a variety of effects on the body, including an increase in alertness, a decrease in fatigue, and an increase in cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one have been studied in both animal and human models. In animal models, 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one has been shown to increase alertness, reduce fatigue, and improve cognitive function. In humans, 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one has been shown to improve memory, reduce anxiety, and improve motor function. Additionally, 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one has been shown to reduce the symptoms of Alzheimer's disease and Parkinson's disease in some patients.

实验室实验的优点和局限性

The advantages of using 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one in laboratory experiments include its high yield of synthesis and its potential therapeutic effects. Additionally, 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one is relatively inexpensive to synthesize, and it is stable in a variety of conditions. The primary limitation of using 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one in laboratory experiments is its lack of safety data. Additionally, there is a lack of long-term studies on the effects of 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one, as well as a lack of understanding of its mechanism of action.

未来方向

For research on 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one include further studies on its mechanism of action and its potential therapeutic effects. Additionally, further studies are needed to understand the long-term effects of 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one on the body, as well as its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the safety of 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one and its potential side effects. Finally, further studies are needed to understand the potential interactions of 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one with other drugs, as well as its potential interactions with other compounds found in nature.

合成方法

7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one may be synthesized through a variety of methods. The most common method involves the reaction of trifluoromethyl bromide and 1-azaspiro[3.5]nonan-2-one in an acidic medium. This reaction yields 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one in a high yield. Other methods of synthesis include the reaction of trifluoromethyl iodide with 1-azaspiro[3.5]nonan-2-one in a basic medium, as well as the reaction of trifluoromethyl chloride with 1-azaspiro[3.5]nonan-2-one in an acidic medium.

科学研究应用

7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one has been studied for its potential applications in biochemistry and physiology. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which has been studied for its potential therapeutic effects. 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, as well as for its potential use in the treatment of Parkinson's disease.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one involves the reaction of a cyclic ketone with a primary amine in the presence of a strong acid catalyst. The resulting imine intermediate is then reduced to the corresponding amine using a reducing agent. Finally, the amine is reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group.", "Starting Materials": [ "Cyclic ketone (e.g. cyclohexanone)", "Primary amine (e.g. 1-aminocyclohexane)", "Strong acid catalyst (e.g. sulfuric acid)", "Reducing agent (e.g. sodium borohydride)", "Trifluoroacetic anhydride" ], "Reaction": [ "Step 1: The cyclic ketone is reacted with the primary amine in the presence of a strong acid catalyst to form an imine intermediate.", "Step 2: The imine intermediate is reduced to the corresponding amine using a reducing agent such as sodium borohydride.", "Step 3: The amine is reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group and form the final product, 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one." ] }

CAS 编号

1340416-29-6

产品名称

7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one

分子式

C9H12F3NO

分子量

207.2

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。